Penicillixanthone A
Description
Penicillixanthone A is a dimeric tetrahydroxanthone isolated from marine-derived fungi, notably Aspergillus fumigatus and Penicillium species. Its structure features a 2,4′-biaryl linkage between two tetrahydroxanthone monomers, with the molecular formula C₃₂H₃₁O₁₄ and a molecular weight of 639.17 g/mol . Key properties include:
- Antiviral Activity: Potent dual CCR5/CXCR4 co-receptor antagonism, inhibiting both CCR5-tropic HIV-1 SF162 (IC₅₀ = 0.36 µM) and CXCR4-tropic HIV-1 NL4-3 (IC₅₀ = 0.26 µM) .
- Cytotoxicity: Significant activity against cancer cell lines, including Hep G2 (IC₅₀ = 0.117 µM) and A549 (IC₅₀ = 0.212 µM), via inhibition of the PI3K-Akt-mTOR pathway .
- Structural Uniqueness: The 2,4′-linkage distinguishes it from other xanthone dimers, influencing its stability and bioactivity .
Properties
Molecular Formula |
C32H30O14 |
|---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
methyl (3R,4S,4aS)-7-[(5S,6R,10aS)-1,5,9-trihydroxy-10a-methoxycarbonyl-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C32H30O14/c1-11-9-17(35)22-25(38)20-18(45-31(22,27(11)39)29(41)43-3)8-6-13(23(20)36)14-5-7-15(33)19-24(37)21-16(34)10-12(2)28(40)32(21,30(42)44-4)46-26(14)19/h5-8,11-12,27-28,33,36-40H,9-10H2,1-4H3/t11-,12-,27+,28+,31+,32+/m1/s1 |
InChI Key |
MWYDTJPKJVWDTM-ZKHWAINJSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@H]([C@@H]([C@]6(O5)C(=O)OC)O)C)O)O[C@@]2([C@H]1O)C(=O)OC)O |
Canonical SMILES |
CC1CC(=O)C2=C(C3=C(C=CC(=C3O)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)C(=O)OC)O)C)O)OC2(C1O)C(=O)OC)O |
Synonyms |
penicillixanthone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Characteristics
Penicillixanthone A’s 2,4′-biaryl linkage (Figure 1a) is critical for its biological function. This configuration allows dynamic isomerization ("shapeshifting") in polar solvents, enabling equilibration with 2,2′- and 4,4′-linked isomers under certain conditions . Key spectroscopic data include:
- ¹H NMR : δH 13.79 (s, 1H), 7.83 (d, J = 8.5 Hz, 1H) .
- Optical Rotation: [α]²⁰D = −1.9° (ethanol) .
- Melting Point : 235–237°C .
Comparison with Similar Compounds
Penicillixanthone B
- Structure : Shares partial structural homology with this compound but differs in substituents and linkage .
- Bioactivity : Exhibits weaker cytotoxicity (IC₅₀ = 5.20–5.55 µM against MDA-MB-435 and SW-620 cells) compared to this compound .
Secalonic Acids (e.g., Secalonic Acid A, D, E)
- Linkage Variants :
- Thermodynamic Stability : 4,4′-linked isomers are more stable, while 2,4′-linked derivatives like this compound exhibit superior kinetic resolution in synthesis .
Phomoxanthones
- Structure : 4,4′-linked dimers (e.g., Phomoxanthone B) with distinct substitution patterns .
- Activity: Primarily cytotoxic (e.g., IC₅₀ = 3.27–6.14 µM in melanoma and colon cancer cells) but lack anti-HIV activity .
Rugulotrosins and Blennolides
- Activity: Rugulotrosin derivatives are inactive against tested cancer lines, while Blennolide J shows moderate cytotoxicity (IC₅₀ = 4.06–6.14 µM) .
Bioactivity Data Comparison
Mechanistic and Therapeutic Insights
- Anti-HIV Mechanism : this compound binds CCR5/CXCR4 co-receptors via hydrophobic and hydrogen-bond interactions, validated by molecular docking studies .
- Cytotoxicity Mechanism : Downregulates phospho-PI3K and phospho-mTOR/Akt, inducing apoptosis in cancer cells .
- Limitations : Moderate toxicity in TZM-bl cells (CC₅₀ = 10–50 µM), suggesting a narrow therapeutic window .
Q & A
Q. What are the key steps in synthesizing Penicillixanthone A, and how do reaction conditions influence yield?
this compound is synthesized via a multi-step process starting from intermediate (-)-57. The first step involves reacting (-)-58 with CuCl and CuCl₂ in DMA at room temperature for 12 hours to yield (-)-58. The second step uses 3M HCl/MeOH at 60°C for 30 minutes to achieve the final product . Critical factors include stoichiometric ratios of metal salts (CuCl:CuCl₂ = 5:1), solvent choice (DMA for step 1, MeOH for step 2), and temperature control. Yield optimization requires precise timing, as prolonged heating in acidic conditions may degrade intermediates.
Q. How is this compound structurally characterized, and what analytical techniques are essential?
Structural elucidation relies on:
- NMR spectroscopy (¹H and ¹³C) to identify aromatic protons (e.g., δH 7.83 ppm for a downfield doublet) and carbonyl groups .
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., HREIMS m/z 639.1712 [M+H]⁺) .
- Optical rotation ([α]²⁰D −1.9° in ethanol) to confirm chirality .
- X-ray crystallography (where applicable) for absolute stereochemistry determination .
Q. What preliminary bioactivity data support this compound as an anti-HIV agent?
this compound exhibits dual-coreceptor antagonism, inhibiting CCR5-tropic HIV-1 SF162 and CXCR4-tropic HIV-1 NL4-3 with IC₅₀ values of 0.36 µM and 0.26 µM, respectively. Activity was validated using TZM-bl cells infected with HIV-1 pseudoviruses, with luciferase reporter assays quantifying inhibition. Cell viability was confirmed via XTT assays to rule out cytotoxicity .
Advanced Research Questions
Q. How do molecular docking studies explain this compound’s dual-coreceptor antagonism?
Docking simulations (Schrödinger Maestro) using CCR5 (PDB:4MBS) and CXCR4 (PDB:3ODU) crystal structures revealed that this compound binds to conserved hydrophobic pockets in both receptors. Key interactions include hydrogen bonding with CCR5’s Glu283 and CXCR4’s Asp187, alongside π-π stacking with aromatic residues (e.g., Tyr116 in CCR5). These interactions disrupt gp120 binding, preventing viral entry .
Q. What contradictions exist in this compound’s reported bioactivities, and how can they be resolved?
- Contradiction : Weak cytotoxicity against tumor cells (IC₅₀ > 50 µM ) vs. potent anti-HIV activity (IC₅₀ ~0.3 µM ).
- Resolution : Context-dependent activity may arise from receptor specificity (CCR5/CXCR4 vs. tumor stromal targets). Follow-up studies should compare receptor expression levels in tested cell lines and use gene knockout models to isolate mechanisms .
Q. What methodological challenges arise in isolating this compound from marine fungi, and how are they addressed?
Challenges include:
- Low natural abundance : Compounded by slow fungal growth in marine environments.
- Co-elution with analogs : Solved via multi-step chromatography (MPLC with methanol gradients, preparative TLC) .
- Purity validation : Requires orthogonal techniques (HPLC-DAD, HRMS) to distinguish from co-isolated xanthones like asperpyrone derivatives .
Q. How can structure-activity relationship (SAR) studies improve this compound’s potency?
SAR strategies include:
- Modifying the dimeric scaffold : Testing monomeric xanthones or altering linkage (2,4′-biaryl vs. 3,6′-linked) to enhance receptor affinity .
- Functional group substitution : Introducing sulfonate groups to improve solubility without compromising binding (based on Maraviroc analog studies) .
- Stereochemistry optimization : Enantioselective synthesis to compare (−)- and (+)-forms .
Methodological Considerations
Q. How should researchers design assays to validate this compound’s anti-HIV activity?
- Viral strains : Use CCR5-tropic (SF162) and CXCR4-tropic (NL4-3) HIV-1 clones to assess dual-coreceptor inhibition .
- Controls : Include Maraviroc (CCR5 inhibitor) and AMD3100 (CXCR4 antagonist) as positive controls .
- Dose-response curves : Calculate IC₅₀ using CalcuSyn software with triplicate measurements to ensure reproducibility .
Q. What protocols ensure reproducibility in this compound’s synthesis?
- Stoichiometric precision : Use anhydrous CuCl/CuCl₂ to avoid side reactions .
- Reaction monitoring : Track progress via TLC (silica gel GF254) with UV visualization at 254 nm .
- Purification : Employ semi-preparative HPLC (Sunfire C18 column, 5 µm) with isocratic elution (MeOH:H₂O = 75:25) .
Data Interpretation and Reporting
Q. How should conflicting cytotoxicity data be reported in publications?
- Transparency : Disclose all raw data (e.g., % inhibition at multiple concentrations) in supplementary materials .
- Contextualization : Discuss assay conditions (e.g., stromal cell presence in tumor assays vs. isolated T-cell models in HIV studies ).
- Statistical rigor : Use ANOVA with post-hoc tests to compare datasets and acknowledge limitations (e.g., sample size) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
